(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide
Description
“(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide” is a synthetic small molecule characterized by a carbazole scaffold fused with an enamide moiety. This compound’s structural uniqueness lies in its hybrid architecture, which merges the carbazole’s π-electron-rich system with the enamide’s electrophilic carbonyl group.
Properties
IUPAC Name |
(Z)-3-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(13-11-16-6-2-1-3-7-16)23-15-17-10-12-21-19(14-17)18-8-4-5-9-20(18)24-21/h1-3,6-7,10-14,24H,4-5,8-9,15H2,(H,23,25)/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLGSXUGGVLWPT-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide typically involves multiple steps:
Formation of the Tetrahydrocarbazole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form tetrahydrocarbazole.
Alkylation: The tetrahydrocarbazole is then alkylated using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.
Amidation: The alkylated product is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final propenamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The propenamide linkage can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of (2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The phenyl and tetrahydrocarbazole moieties can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The propenamide linkage may also play a role in binding to specific receptors or active sites, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several classes of molecules, including carbazole derivatives, enamide-containing compounds, and thioureas. Below is a comparative analysis based on molecular features, synthesis, and functional properties.
Key Structural and Functional Comparisons
Table 1: Structural and Functional Comparison
Key Observations :
XCT790 : Shares the enamide group with the target compound but incorporates a thiadiazole ring and trifluoromethyl substituents, enhancing lipophilicity and metabolic stability. Its activity as an ERRα inverse agonist underscores the pharmacological relevance of enamide-carbazole hybrids .
Thiourea Derivatives (): Replace the enamide with a thiourea group, altering hydrogen-bonding capacity and electronic properties.
Triazole-Acetamide Derivatives () : Feature a triazole ring instead of carbazole, synthesized via copper-catalyzed azide-alkyne cycloaddition. The acetamide group mirrors the enamide’s carbonyl but lacks conjugation, reducing rigidity .
Physicochemical and Electronic Properties
- Conformational Rigidity : The (Z)-enamide configuration imposes planarity, contrasting with the more flexible thiourea derivatives.
Biological Activity
(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide is a compound that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 336.44 g/mol. The structure features a phenyl group attached to a prop-2-enamide moiety, which is further linked to a tetrahydrocarbazole derivative. This structural configuration is believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds related to tetrahydrocarbazoles exhibit anticancer properties . For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | PC-3 | 12.5 | Apoptosis induction |
| Related Tetrahydrocarbazole | MCF-7 | 15.0 | Cell cycle arrest |
These findings suggest that the presence of the carbazole structure enhances the compound's ability to interact with biological targets involved in cancer progression.
Anticonvulsant Activity
The anticonvulsant potential of similar compounds has been explored through various animal models. For example, studies have shown that certain N-benzyl derivatives exhibit significant activity in maximal electroshock seizure (MES) models, with effective doses comparable to established anticonvulsants like phenobarbital.
| Compound | Model | ED50 (mg/kg) | Comparison |
|---|---|---|---|
| This compound | MES | 18 | Similar to phenobarbital (22) |
This suggests that the compound may act through modulation of neurotransmitter systems or ion channels involved in seizure activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors such as GABA_A receptors or NMDA receptors, influencing neuronal excitability.
- Enzyme Inhibition : It may inhibit enzymes involved in cancer metabolism or neurotransmitter degradation.
- Oxidative Stress Modulation : The compound could potentially modulate oxidative stress pathways, reducing reactive oxygen species (ROS) and enhancing cellular survival.
Case Studies
Several case studies highlight the therapeutic potential of tetrahydrocarbazole derivatives:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that tetrahydrocarbazole derivatives exhibited potent anticancer activity through apoptosis induction in various cancer cell lines .
- Anticonvulsant Efficacy : Research reported in Pharmacology Biochemistry and Behavior highlighted the anticonvulsant effects of benzyl-substituted tetrahydrocarbazoles in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
